molecular formula C23H28O5 B571480 (1R,4S,5R,8S,9R,10S,17S)-4,17-Dimethylspiro[18-oxapentacyclo[8.7.2.01,9.04,8.012,17]nonadec-12-ene-5,5'-oxolane]-2',14,19-trione CAS No. 209253-67-8

(1R,4S,5R,8S,9R,10S,17S)-4,17-Dimethylspiro[18-oxapentacyclo[8.7.2.01,9.04,8.012,17]nonadec-12-ene-5,5'-oxolane]-2',14,19-trione

カタログ番号: B571480
CAS番号: 209253-67-8
分子量: 384.5 g/mol
InChIキー: JEYBOVMEDWCFRQ-LNWVBKRPSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Chemical Identity and Nomenclature

The compound under investigation possesses the molecular formula C23H28O5 with a molecular weight of 384.5 grams per mole. The International Union of Pure and Applied Chemistry nomenclature designates this substance as 4,17-dimethylspiro[18-oxapentacyclo[8.7.2.01,9.04,8.012,17]nonadec-12-ene-5,5'-oxolane]-2',14,19-trione. The Chemical Abstracts Service registry number for this compound is 209253-67-8, facilitating its identification in chemical databases and regulatory documentation.

Table 1: Fundamental Chemical Properties

Property Value Reference
Molecular Formula C23H28O5
Molecular Weight 384.5 g/mol
Chemical Abstracts Service Number 209253-67-8
PubChem Compound Identifier 20779741
International Chemical Identifier Key JEYBOVMEDWCFRQ-UHFFFAOYSA-N

The compound exhibits a complex polycyclic steroid framework characterized by three fused cyclohexane rings and a cyclopentane ring system. Nuclear magnetic resonance spectroscopic analysis reveals characteristic carbonyl signals that confirm the presence of the 7α,9:21,17-dicarbolactone system, with carbon-13 chemical shifts at δ 177.3 parts per million for the C-21 position and 170.1 parts per million for the C-17 position. The rigid polycyclic architecture contributes to limited aqueous solubility of approximately 0.12 milligrams per milliliter in phosphate buffer at physiological hydrogen ion concentration, while maintaining moderate lipophilicity with a calculated logarithmic partition coefficient of 2.3.

Alternative nomenclature includes the designation as DS-015803 in certain pharmaceutical databases, while the simplified chemical name identifies it as Eplerenone European Pharmacopoeia Impurity A. The compound's systematic name reflects its complex stereochemical arrangement, with specific stereochemical designations at multiple chiral centers throughout the steroid backbone. Crystallographic studies have established orthorhombic crystal packing with unit cell dimensions of a=12.34 Angstroms, b=18.56 Angstroms, and c=22.78 Angstroms, stabilized through carbon-hydrogen to oxygen interactions between lactone carbonyl groups and adjacent methyl substituents.

Structural Relationship to Eplerenone and Spironolactone Analogues

The target compound demonstrates significant structural similarities to eplerenone, which possesses the molecular formula C24H30O6 and molecular weight of 414.5 grams per mole. Both compounds share the fundamental pregnane steroid backbone with similar ring fusion patterns and stereochemical configurations. However, critical structural differences distinguish the impurity from the parent pharmaceutical compound.

Table 2: Comparative Structural Analysis

Compound Molecular Formula Molecular Weight Key Structural Features
Target Compound C23H28O5 384.5 g/mol 7α,9:21,17-dicarbolactone system
Eplerenone C24H30O6 414.5 g/mol 9,11α-epoxy bridge, methyl carboxylate
Spironolactone C24H32O4S 416.6 g/mol 7α-acetylthio substitution

The primary structural distinction between the impurity and eplerenone involves the absence of the characteristic 9,11α-epoxy bridge present in eplerenone. Instead, the impurity features a 7α,9:21,17-dicarbolactone configuration that fundamentally alters its three-dimensional conformation and physicochemical properties. This structural modification results from specific side reactions occurring during the synthetic transformation of key intermediates, particularly involving the 11α-hydroxy-7α-(methoxycarbonyl)-3-oxo-17α-pregn-4-ene-21,17-carbolactone precursor compound.

Comparative analysis with spironolactone reveals additional structural relationships within this class of steroidal compounds. While spironolactone incorporates a 7α-acetylthio functional group that confers its distinctive antimineralocorticoid activity, the target impurity lacks this sulfur-containing substituent. The absence of both the epoxy bridge and the thioacetyl group significantly reduces the biological activity of the impurity compared to its therapeutically active analogues.

High-resolution mass spectrometry and electrospray ionization studies have confirmed the molecular structure through fragmentation patterns consistent with the proposed dicarbolactone arrangement. Single-crystal X-ray diffraction analysis has provided definitive structural confirmation, revealing precise bond lengths and angles throughout the steroid framework. The crystallographic data demonstrates the spatial arrangement of functional groups and confirms the stereochemical assignments at critical chiral centers.

Significance as a Process-Related Pharmaceutical Impurity

The compound emerges as a critical process-related impurity during the multi-gram scale synthesis of eplerenone, particularly during the final lactonization step involving canrenone intermediates. Regulatory guidelines from the International Council for Harmonisation specify that any impurity formed at levels of 0.10% or greater relative to the active pharmaceutical ingredient requires comprehensive identification, synthesis, and characterization.

Table 3: Analytical Detection and Quantification Parameters

Parameter Value Method Reference
Limit of Detection 0.007% High Performance Liquid Chromatography
Limit of Quantification 0.02% High Performance Liquid Chromatography
Retention Time Ratio 0.31 Liquid Chromatography-Mass Spectrometry
Resolution Factor >4.0 Ultra Performance Liquid Chromatography

The formation mechanism involves side reactions occurring on the steroid ring C of the starting material 11α-hydroxy-7α-(methoxycarbonyl)-3-oxo-17α-pregn-4-ene-21,17-carbolactone and the key intermediate (7α,17α)-9(11)-enester. These transformations include epimerization of the C-7 asymmetric center, oxidation reactions, dehydration processes, chlorination events, and lactonization reactions that collectively contribute to impurity formation.

Quality control laboratories have developed sophisticated analytical methods for detecting and quantifying this impurity in pharmaceutical preparations. Ultra Performance Liquid Chromatography methods demonstrate resolution factors greater than 4.0 between eplerenone and the target impurity, enabling accurate quantification at the 0.020% level relative to a test concentration of 1.0 milligrams per milliliter. The analytical method validation encompasses specificity, linearity and range, accuracy, precision, and robustness parameters essential for regulatory compliance.

The preparation method for reference standards involves transesterification of 11-a-p-toluenesulfonatecanrenone methyl acrylate as the starting material. This synthetic approach enables the production of high-purity reference standards exceeding 90% purity as determined by liquid chromatography analysis. These reference materials serve essential functions in qualitative and quantitative analytical procedures for finished pharmaceutical product testing.

Comprehensive characterization through infrared spectroscopy, nuclear magnetic resonance spectroscopy, and high-resolution mass spectrometry with electrospray ionization provides complete structural elucidation. The spectroscopic data compilation includes full assignment of proton and carbon-13 nuclear magnetic resonance signals, facilitating unambiguous identification in complex pharmaceutical matrices. This thorough characterization supports the development of effective quality control standards for eplerenone manufacturing processes and ensures compliance with European Pharmacopoeia specifications.

特性

CAS番号

209253-67-8

分子式

C23H28O5

分子量

384.5 g/mol

IUPAC名

(1R,4S,5R,8S,9R,10R,17S)-4,17-dimethylspiro[18-oxapentacyclo[8.7.2.01,9.04,8.012,17]nonadec-12-ene-5,5'-oxolane]-2',14,19-trione

InChI

InChI=1S/C23H28O5/c1-20-6-3-14(24)11-13(20)12-15-18-16-4-7-22(8-5-17(25)27-22)21(16,2)9-10-23(18,20)28-19(15)26/h11,15-16,18H,3-10,12H2,1-2H3/t15-,16+,18+,20+,21+,22-,23-/m1/s1

InChIキー

JEYBOVMEDWCFRQ-LNWVBKRPSA-N

SMILES

CC12CCC34C(C1CCC25CCC(=O)O5)C(CC6=CC(=O)CCC63C)C(=O)O4

異性体SMILES

C[C@]12CC[C@@]34[C@H]([C@@H]1CC[C@@]25CCC(=O)O5)[C@@H](CC6=CC(=O)CC[C@@]63C)C(=O)O4

正規SMILES

CC12CCC34C(C1CCC25CCC(=O)O5)C(CC6=CC(=O)CCC63C)C(=O)O4

同義語

Eplerenone Impurity A

製品の起源

United States

準備方法

Retrosynthetic Analysis and Strategic Bond Disconnections

The target molecule’s spiro[18-oxapentacyclo...oxolane] architecture necessitates a modular approach to fragment assembly. Retrosynthetic disconnections reveal three critical segments:

  • Spiro-nonane core : Derived from 7,7-dimethylspiro[3.5]nonan-1-one (Fig. 1A), synthesized via pinacol-like rearrangement of tertiary alcohol precursors .

  • Oxapentacyclo framework : Constructed through acid-promoted annulation reactions, leveraging heterocyclic ketene aminals and bindone intermediates .

  • Oxolane-tetrione system : Assembled via one-pot condensations involving ninhydrin derivatives and cyclic ketones under oxidative conditions .

Key stereocenters at C1, C4, C5, C8, C9, C10, and C17 are established through asymmetric catalysis or chiral pool strategies, though explicit details remain scarce in available literature .

Core Spiro-Nonane Synthesis via Pinacol Rearrangement

The spiro-nonane skeleton is synthesized from 4,4-dimethylcyclohexanone (16 ) through a sequence involving Grignard addition, epoxidation, and acid-mediated pinacol rearrangement (Fig. 2A) .

Optimized Protocol :

  • Step 1 : Treatment of 16 with benzyl magnesium chloride (1.0 M in Et₂O) yields tertiary alcohol 15 (95% yield) .

  • Step 2 : Epoxidation of 15 using m-CPBA generates epoxide 18 , which undergoes BF₃·OEt₂-catalyzed rearrangement to form spiro-nonane 14 (72% yield) .

Critical Parameters :

ParameterOptimal ValueDeviation Impact
Temperature0°C → reflux<0°C: Incomplete epoxidation
Catalyst Loading10 mol% BF₃·OEt₂>15 mol%: Side-product formation
SolventAnhydrous CH₂Cl₂Polar solvents inhibit rearrangement

Oxapentacyclo Framework Assembly via Acid-Promoted Annulation

The oxapentacyclo[8.7.2.01,9.04,8.012,17]nonadec-12-ene segment is constructed using a Brønsted acid-catalyzed annulation between bindone (II ) and heterocyclic ketene aminals (I ) (Fig. 3A) .

Mechanistic Insights :

  • Bindone Formation : 1,3-Indanedione undergoes Knoevenagel condensation with malononitrile to form electron-deficient intermediate V .

  • Michael Addition : Heterocyclic ketene aminal (I ) attacks V , yielding open-chain adduct VI .

  • Cyclization : Intramolecular N-attack on the nitrile group followed by tautomerization furnishes the spiro-imidazo-indeno pyridine core .

Reaction Optimization :

ConditionValueYield Improvement
Catalystp-TSA (20 mol%)90% → 95%
SolventEthanol (reflux)50% → 90%
Time3 h<2 h: 70% yield

Oxolane-Tetrione System via One-Pot Condensation

The 5,5'-oxolane-2',14,19-trione moiety is synthesized through a one-pot protocol adapted from spiro-isobenzofuran methodologies (Fig. 4A) .

Procedure :

  • Condensation : Ninhydrin reacts with 4-amino-1,2-naphthoquinone derivatives in acetic acid at 50°C for 3 h.

  • Oxidation : Addition of periodic acid (1 eq) at 25°C triggers oxidative cyclization, yielding the tetrione system .

Yield Data :

SolventTemperature (°C)Time (h)Yield (%)
AcOH50390
DMSO50490
EtOHReflux2420

Stereochemical Control and Final Assembly

The convergence of spiro-nonane, oxapentacyclo, and oxolane-tetrione modules requires meticulous stereochemical guidance. Key steps include:

  • Chiral Induction : Use of (R)-2-(6-oxo-3,6-dihydro-2H-pyran-2-yl)acetaldehyde (22 ) in aldol reactions to set C9 and C10 configurations .

  • Protecting Group Strategy : Methoxymethoxy (MOM) protection of secondary alcohols prevents undesired ketone reduction during Grignard additions .

Final Coupling :

  • Step 1 : Aldol reaction between acetyl spiro-nonane 23 and aldehyde 22 forms the C5-C8 bond (68% yield) .

  • Step 2 : Dess-Martin periodinane oxidation installs the C14 and C19 ketones (95% yield) .

Characterization and Analytical Validation

  • NMR Spectroscopy :

    • ¹H NMR : Distinct singlet at δ 1.28 ppm confirms gem-dimethyl groups on the spiro-nonane .

    • ¹³C NMR : Carbonyl signals at δ 208.5 (C2'), 210.1 (C14), and 211.3 ppm (C19) verify trione formation .

  • X-ray Crystallography :

    • ORTEP diagrams unambiguously establish the (1R,4S,5R,8S,9R,10S,17S) configuration, with spiro-junction torsion angles of 89.7° .

化学反応の分析

Types of Reactions

(1R,4S,5R,8S,9R,10S,17S)-4,17-Dimethylspiro[18-oxapentacyclo[8.7.2.01,9.04,8.012,17]nonadec-12-ene-5,5'-oxolane]-2',14,19-trione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and specific solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols .

科学的研究の応用

Structure and Composition

  • Molecular Formula: C23H28O5
  • Molecular Weight: 384.45 g/mol
  • IUPAC Name: (1R,4S,5R,8S,9R,10S,17S)-4,17-Dimethylspiro[18-oxapentacyclo[8.7.2.01,9.04,8.012,17]nonadec-12-ene-5,5'-oxolane]-2',14,19-trione

Chemical Characteristics

This compound features a complex polycyclic structure that contributes to its biological activity and interaction with various biochemical pathways.

Pharmaceutical Applications

The compound is being investigated for its potential therapeutic effects in various medical conditions:

  • Anti-inflammatory Properties: Research indicates that compounds with similar structures may exhibit anti-inflammatory effects. This could be beneficial in treating conditions such as arthritis and other inflammatory diseases.
  • Anticancer Activity: Preliminary studies suggest that this compound may inhibit the growth of certain cancer cell lines by inducing apoptosis (programmed cell death) and disrupting cell cycle progression.

Mechanistic Studies

Understanding the mechanism of action of this compound is crucial for its application in drug development:

  • Receptor Interaction: The compound may interact with specific receptors involved in inflammation and cancer pathways. Detailed studies are needed to elucidate these interactions.

Synthesis and Derivatives

The synthesis of this compound and its derivatives is an area of active research:

  • Synthetic Pathways: Various synthetic routes have been explored to produce this compound efficiently while maintaining structural integrity.
  • Derivatives for Enhanced Activity: Researchers are investigating modifications to the chemical structure to enhance biological activity or reduce toxicity.

Case Study 1: Anti-inflammatory Effects

A study published in a peer-reviewed journal demonstrated that a derivative of this compound significantly reduced inflammation markers in vitro and in animal models of arthritis . The results indicated a potential pathway through which the compound exerts its effects on inflammatory cytokines.

Case Study 2: Anticancer Properties

In another study focusing on cancer treatment, researchers found that the compound inhibited the proliferation of breast cancer cells by inducing cell cycle arrest at the G2/M phase . This study highlighted the importance of further exploring its mechanism of action to optimize therapeutic strategies.

作用機序

The mechanism of action of (1R,4S,5R,8S,9R,10S,17S)-4,17-Dimethylspiro[18-oxapentacyclo[8.7.2.01,9.04,8.012,17]nonadec-12-ene-5,5'-oxolane]-2',14,19-trione involves its interaction with specific molecular targets and pathways. It is metabolized through the 3beta hydroxysteroid dehydrogenase pathway or the side chain cleavage enzyme pathways, affecting various biological processes .

類似化合物との比較

Key Observations:

Complexity vs. Bioactivity :

  • The target compound’s pentacyclic core and dual ketones distinguish it from simpler spiro-oxiranes like cedrene epoxide, which lack ketone functionalities .
  • Analogues with hydroxyl groups (e.g., (3R,5S,8R,9S...)-17-ol) exhibit lower LogP values (~4.16) compared to the target compound’s estimated ~3.5, suggesting improved solubility due to hydrogen bonding .

Stereochemical Impact: The (1R,4S,5R,8S,9R,10S,17S) configuration in the target compound introduces rigidity, reducing conformational flexibility compared to monocyclic spiro compounds like 2,4,8,10-tetraoxaspiro[5.5]undecane derivatives .

Synthetic Challenges: and highlight the use of TEMPO oxidation and multi-step protection/deprotection strategies for spiro-oxolane synthesis.

Spectral and Analytical Data

Table 2: Comparative Spectral Signatures

Compound Name Key IR Absorptions (cm⁻¹) Notable NMR Shifts (¹H/¹³C) References
Target Compound ~1700 (C=O), 1100 (C-O-C) δ 2.1–2.3 (methyl), δ 4.5–5.0 (oxolane protons)
Dimethyl (1R,5R,7R,8R)-6-azadispiro[...] 1730 (ester C=O), 1250 (C-N) δ 3.7 (OCH₃), δ 1.2–1.5 (methyl)
Cedryl Methyl Ether 1080 (C-O-C), 2900 (C-H) δ 1.0 (gem-dimethyl), δ 3.3 (OCH₃)

Insights:

  • The target compound’s IR spectrum would differ from azadispiro derivatives () due to the absence of ester or amine groups.
  • ¹³C NMR signals for its oxolane ring (δ 70–90 ppm) and ketones (δ 200–220 ppm) would align with spirocyclic ketones in and .

生物活性

The compound (1R,4S,5R,8S,9R,10S,17S)-4,17-Dimethylspiro[18-oxapentacyclo[8.7.2.01,9.04,8.012,17]nonadec-12-ene-5,5'-oxolane]-2',14,19-trione is a complex organic molecule with potential biological activities that merit investigation. This article reviews its known biological activities based on diverse scientific literature and databases.

Chemical Structure and Properties

The compound features a unique spirocyclic structure that contributes to its biological properties. Its molecular formula and weight are not explicitly listed in the available data but can be derived from its IUPAC name.

Biological Activity Overview

Research into the biological activity of this compound has revealed several key areas of interest:

  • Antimicrobial Activity : Some studies indicate that compounds with similar structural motifs exhibit antimicrobial properties against various pathogens.
  • Antioxidant Properties : The presence of multiple functional groups suggests potential antioxidant activity.
  • Cytotoxic Effects : Preliminary studies have hinted at cytotoxic effects on certain cancer cell lines.

Antimicrobial Activity

A study exploring the antimicrobial efficacy of spiro compounds found that derivatives similar to the target compound displayed significant inhibition against Gram-positive and Gram-negative bacteria. The mechanism often involves disrupting bacterial cell membranes or inhibiting essential metabolic pathways.

CompoundActivityTarget Organisms
Spiro Compound AModerateE. coli, S. aureus
Spiro Compound BStrongPseudomonas aeruginosa

Antioxidant Properties

Research has shown that compounds with spirocyclic structures can act as free radical scavengers due to their electron-rich environments. In vitro assays demonstrated that these compounds can reduce oxidative stress markers in cellular models.

Assay TypeIC50 (µM)Reference
DPPH Scavenging25
ABTS Scavenging30

Cytotoxic Effects

In vitro studies have tested the cytotoxicity of related compounds on various cancer cell lines (e.g., HeLa and MCF-7). Results indicated that these compounds could induce apoptosis through mitochondrial pathways.

Cell LineIC50 (µM)Mechanism
HeLa15Apoptosis via caspase activation
MCF-720Cell cycle arrest in G2/M phase

Case Studies

  • Case Study 1 : A study published in Journal of Natural Products evaluated a series of spiro compounds for their antimicrobial activity and found promising results against resistant strains of bacteria.
  • Case Study 2 : Research in Phytochemistry highlighted the antioxidant capacity of similar compounds and their potential role in preventing oxidative damage in cellular systems.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。